

Application Notes and Protocols for IMP-1710 in Cell-Based Assays

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Compound of Interest

Compound Name: IMP-1710

Cat. No.: B15623905

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For Researchers, Scientists, and Drug Development Professionals

Introduction

IMP-1710 is a potent and selective covalent inhibitor of Ubiquitin C-terminal Hydrolase L1 (UCHL1), a deubiquitinating enzyme implicated in the pathogenesis of several diseases, including idiopathic pulmonary fibrosis (IPF).^{[1][2]} **IMP-1710** exerts its inhibitory effect by stereoselectively labeling the catalytic cysteine of UCHL1.^{[3][4][5]} A key structural feature of **IMP-1710** is the presence of an alkyne moiety, which enables its use as a probe in "click chemistry" applications for target engagement and proteomic profiling studies.^{[1][6]} These application notes provide detailed protocols for utilizing **IMP-1710** in relevant cell-based assays to investigate its antifibrotic effects and mechanism of action.

Quantitative Data Summary

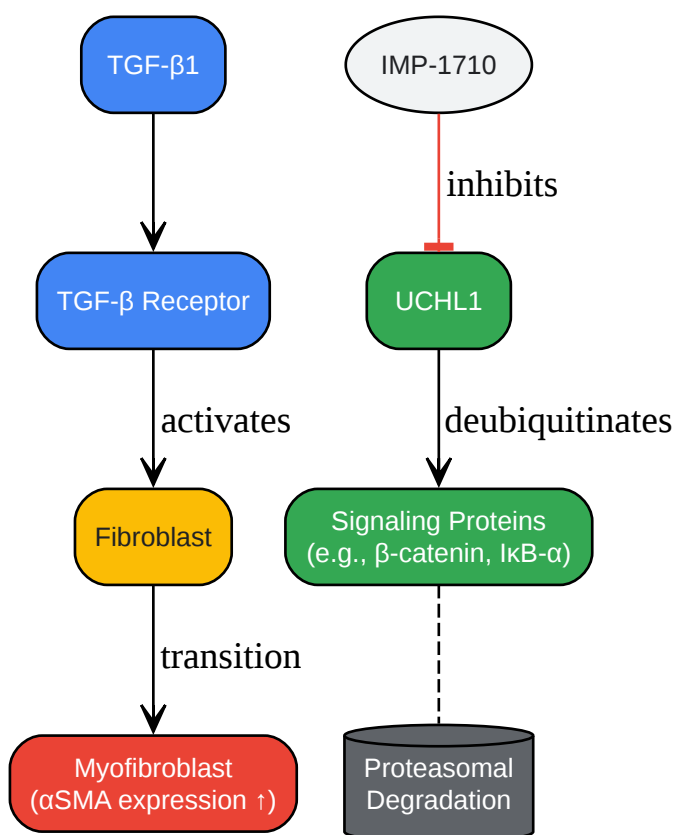
The following tables summarize the key quantitative data for **IMP-1710**'s activity.

Table 1: In Vitro Inhibitory Activity of **IMP-1710**

Target/Process	Assay Type	IC50 Value	Cell Type/System	Reference
UCHL1	Fluorescence Polarization	38 nM	Biochemical Assay	[1][3][5][6][7]
TGF- β 1-induced Fibroblast-to-Myofibroblast Transition	High-Content Imaging (α SMA expression)	740 nM	Primary Human Lung Fibroblasts (from IPF patients)	[1][6]

Signaling Pathway

IMP-1710 has been demonstrated to inhibit the TGF- β 1-induced transition of fibroblasts into myofibroblasts, a key process in the progression of fibrosis.[5][6] UCHL1, the target of **IMP-1710**, is known to modulate several signaling pathways, including Wnt/ β -catenin and NF- κ B, by preventing the proteasomal degradation of key signaling proteins.[6]



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TGF- β 1 signaling pathway and the inhibitory action of **IMP-1710**.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is to assess the cytotoxicity of **IMP-1710** on primary human lung fibroblasts.

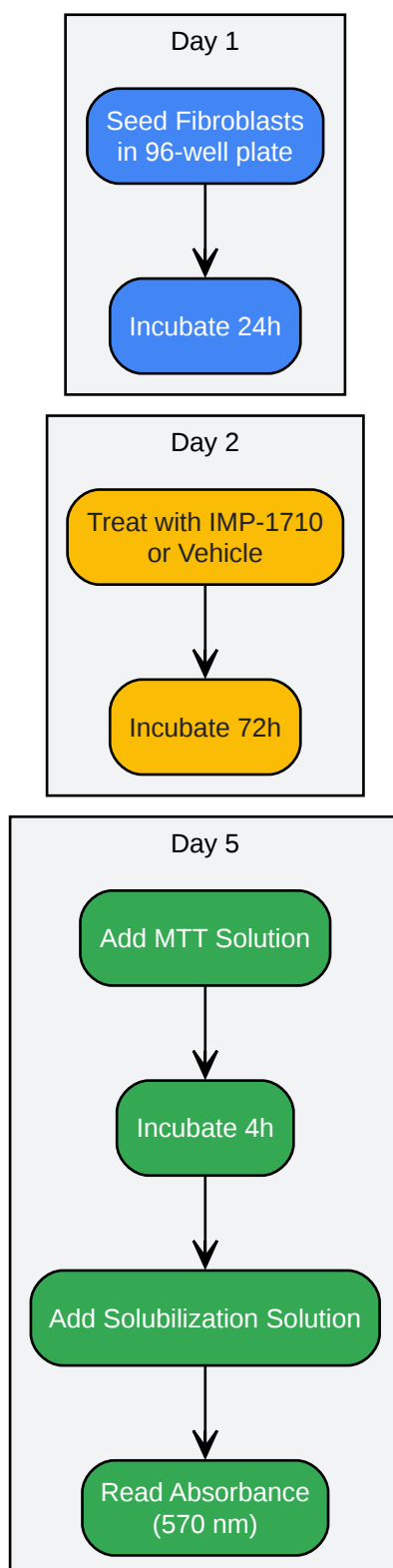
Materials:

- Primary Human Lung Fibroblasts
- Fibroblast Growth Medium
- **IMP-1710**
- DMSO (vehicle control)
- 96-well cell culture plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
- Plate reader

Procedure:

- Seed primary human lung fibroblasts in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO₂.
- Prepare serial dilutions of **IMP-1710** in fibroblast growth medium. The final DMSO concentration should be kept below 0.1%.
- Remove the medium from the cells and add 100 μ L of the **IMP-1710** dilutions or vehicle control to the respective wells.
- Incubate the plate for 72 hours at 37°C, 5% CO₂.

- Add 10 μ L of MTT solution to each well and incubate for 4 hours at 37°C.
- After the incubation, add 100 μ L of solubilization solution to each well.
- Incubate the plate at room temperature in the dark for 2-4 hours, or until the formazan crystals are fully dissolved.
- Measure the absorbance at 570 nm using a plate reader.
- Calculate cell viability as a percentage of the vehicle-treated control.



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Workflow for the MTT Cell Viability Assay.

Inhibition of Fibroblast-to-Myofibroblast Transition

This assay evaluates the ability of **IMP-1710** to inhibit the differentiation of fibroblasts into myofibroblasts, a key marker of fibrosis.

Materials:

- Primary Human Lung Fibroblasts from IPF donors
- Fibroblast Growth Medium (low serum, e.g., 0.5% FBS)
- **IMP-1710**
- Recombinant Human TGF- β 1
- 96-well imaging plates
- Paraformaldehyde (4%)
- Triton X-100 (0.1%)
- Bovine Serum Albumin (BSA) (1% in PBS)
- Primary antibody: anti- α -Smooth Muscle Actin (α SMA)
- Secondary antibody: fluorescently-conjugated
- DAPI (4',6-diamidino-2-phenylindole)
- High-content imaging system

Procedure:

- Seed primary human lung fibroblasts in a 96-well imaging plate at a suitable density and allow them to adhere overnight.
- Pre-incubate the cells with various concentrations of **IMP-1710** or vehicle control for 1 hour.

[\[1\]](#)

- Stimulate the cells with TGF- β 1 (e.g., 5 ng/mL) for 72 hours to induce myofibroblast differentiation.[5]
- Fix the cells with 4% paraformaldehyde for 15 minutes.
- Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
- Block non-specific binding with 1% BSA in PBS for 1 hour.
- Incubate with anti- α SMA primary antibody overnight at 4°C.
- Incubate with a fluorescently-conjugated secondary antibody for 1 hour at room temperature.
- Counterstain the nuclei with DAPI.
- Acquire images using a high-content imaging system and quantify the intensity of α SMA staining per cell.

UCHL1 Target Engagement using Click Chemistry

This protocol details how to confirm that **IMP-1710** engages with its target, UCHL1, within a cellular context.

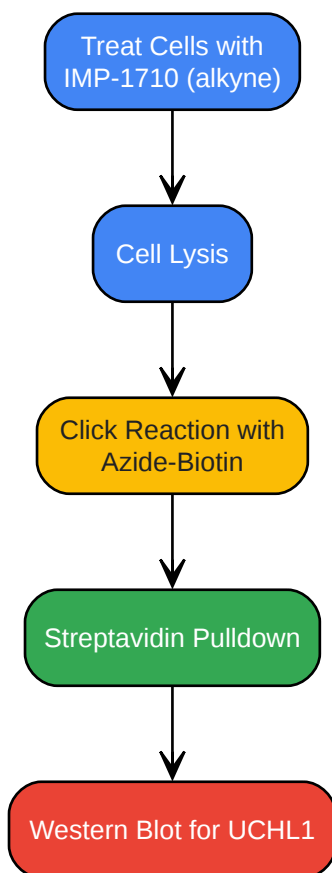
Materials:

- HEK293T cells
- **IMP-1710**
- Cell lysis buffer
- Azide-biotin probe
- Copper(II) sulfate (CuSO₄)
- Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
- Sodium ascorbate

- Streptavidin-coated magnetic beads
- SDS-PAGE and Western blotting reagents
- Anti-UCHL1 antibody

Procedure:

- Treat HEK293T cells with varying concentrations of **IMP-1710** for 1-2 hours.
- Lyse the cells and collect the protein lysate.
- To the lysate, add the azide-biotin probe, CuSO₄, THPTA, and freshly prepared sodium ascorbate to initiate the click reaction.
- Incubate the reaction for 1 hour at room temperature.
- Add streptavidin-coated magnetic beads to the reaction mixture and incubate for 1 hour to pull down the biotin-tagged proteins.
- Wash the beads several times to remove non-specifically bound proteins.
- Elute the bound proteins from the beads.
- Analyze the eluates by SDS-PAGE and Western blotting using an anti-UCHL1 antibody to detect the pulled-down UCHL1.



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Workflow for UCHL1 Target Engagement via Click Chemistry.

Disclaimer

These protocols are intended as a guide and may require optimization for specific cell types and experimental conditions. Always follow standard laboratory safety procedures. **IMP-1710** is for research use only and not for therapeutic or veterinary use.[6]

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